2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide
Description
Properties
CAS No. |
1261015-22-8 |
|---|---|
Molecular Formula |
C23H20ClN3O3S |
Molecular Weight |
453.94 |
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O3S/c24-17-9-4-10-18(14-17)27-22(29)21-19(11-13-31-21)26(23(27)30)15-20(28)25-12-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-11,13-14H,5,8,12,15H2,(H,25,28) |
InChI Key |
BZLQSAIXMJEKOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure comprising:
- A thienopyrimidine core
- A chlorophenyl substituent
- An acetamide moiety
The molecular formula is with a molecular weight of approximately 453.9 g/mol. The presence of the chlorophenyl group and carbonyl functionalities indicates potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts critical biological pathways, leading to therapeutic effects. Molecular docking studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in target enzymes, which may include various kinases involved in cancer progression and other diseases.
Biological Activities
Research has indicated that thienopyrimidine derivatives exhibit a range of biological activities including:
- Anticancer Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines such as lung and colon cancers. The specific compound has been tested against these cell lines, demonstrating promising results in inhibiting cell proliferation.
- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity, making them candidates for further development as antibacterial agents.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Significant cytotoxicity against lung and colon cancer cell lines. |
| Antimicrobial | Potential antibacterial properties demonstrated in preliminary studies. |
Case Studies and Research Findings
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to the compound exhibited IC50 values in the low micromolar range against human lung carcinoma cells (A549) and colon carcinoma cells (HCT116) . This indicates strong potential for therapeutic applications in oncology.
- Molecular Docking Studies : Research utilizing molecular docking simulations revealed that the compound effectively binds to the active sites of several kinases implicated in cancer signaling pathways. The binding affinities observed suggest a mechanism that could inhibit tumor growth by blocking these pathways .
- Antimicrobial Activity : A recent investigation highlighted the antimicrobial effects of thienopyrimidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The study noted a significant reduction in bacterial growth at varying concentrations .
Comparison with Similar Compounds
Core Structure and Substitution Patterns
- Compound A (): N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Core: Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (tetracyclic system with a fused pyridine ring). Substituents: Methyl group at position 7, phenylamino at position 2. Functional Groups: Acetamide side chain, ketone at position 3. Key Differences: The pyridine fusion and tetrahydro arrangement reduce aromaticity compared to the target compound’s fully conjugated thieno[3,2-d]pyrimidine core.
- Compound B (): Fluorinated chromenone-pyrazolo[3,4-d]pyrimidine derivative Core: Pyrazolo[3,4-d]pyrimidine fused with chromenone (benzopyrone). Substituents: Fluorine atoms at multiple positions. Functional Groups: Acetamide, isopropoxy group.
Compound C () : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core : Dihydropyrimidin-2-yl with a thioether linkage.
- Substituents : Dichlorophenyl group.
- Functional Groups : Thioether, acetamide.
- Key Differences : The dihydropyrimidine core lacks the fused thiophene ring, reducing rigidity and electronic delocalization.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity :
- Solubility :
- Compound C’s thioether and dichlorophenyl groups may reduce aqueous solubility compared to the target compound’s acetamide side chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
